Benzenemethanamine, N-butyl-2-chloro-
Overview
Description
Benzenemethanamine, N-butyl-2-chloro- is a chemical compound with the molecular formula C11H16ClN . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Benzenemethanamine, N-butyl-2-chloro- consists of 11 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass is 197.71 g/mol.Scientific Research Applications
Application 1: Metathesis Polymerization of 5-n-Butyl-2-Norbornene
- Summary of the Application : The metathesis homopolymerization of cyclooctene and 5-n-butyl-2-norbornene is studied in detail . This process is a powerful tool of organic and polymer chemistry which provides the synthesis of polymers of various structure and topology .
- Methods of Application : The metathesis homopolymerization is mediated by the first- or second-generation Grubbs catalyst in the presence of dimethyl maleate acting as a chain transfer agent . Conditions for the synthesis of previously unknown telechelic poly(5-n-butyl-2-norbornene) are optimized .
- Results or Outcomes : The efficiency of using dimethyl maleate as a chain transfer agent is demonstrated . The formation of heterodyads between the polyene block and dimethyl maleate fragments is revealed .
Application 2: Catalyst for Polyurethane Foams and Epoxy Resins
- Summary of the Application : N,N-Dimethylbenzylamine is used as a catalyst for the formation of polyurethane foams and epoxy resins .
- Methods of Application : The compound is added during the polymerization process to accelerate the reaction .
- Results or Outcomes : The use of N,N-Dimethylbenzylamine as a catalyst results in faster formation of polyurethane foams and epoxy resins .
Application 3: Synthesis of Derivatives
- Summary of the Application : N,N-Dimethylbenzylamine undergoes directed ortho metalation with butyl lithium . This reaction is used to synthesize many derivatives with the formula 2-X-C6H4CH2N(CH3)2 (E = SR, PR2, etc.) .
- Methods of Application : The compound reacts with butyl lithium to form a lithium derivative, which then reacts with various electrophiles to form the desired derivatives .
- Results or Outcomes : The use of N,N-Dimethylbenzylamine in this reaction allows for the synthesis of a wide range of derivatives .
Safety And Hazards
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEUFOKKVOOXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167257 | |
Record name | Benzenemethanamine, N-butyl-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, N-butyl-2-chloro- | |
CAS RN |
16183-39-4 | |
Record name | Benzenemethanamine, N-butyl-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N-butyl-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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